molecular formula C6H8N2O B1272344 1-Ethyl-1H-pyrazole-4-carbaldehyde CAS No. 304903-10-4

1-Ethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1272344
M. Wt: 124.14 g/mol
InChI Key: UMSDESWKSPAALM-UHFFFAOYSA-N
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Description

The compound "1-Ethyl-1H-pyrazole-4-carbaldehyde" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another method includes the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduces reaction times . Additionally, a direct synthesis approach through 3+2 annulation method has been described for the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The molecular structures of these pyrazole derivatives are confirmed using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies provide detailed 3D molecular structures, confirming the presence of characteristic functional groups and the overall molecular framework .

Chemical Reactions Analysis

Pyrazole carbaldehydes can react with various nucleophiles to form different products. For instance, they can react with 2-selanyl-1-ethanol to afford 2-(pyrazol-4-yl)-1,3-oxaselenolanes . The reactivity of pyrazole carbaldehydes is also demonstrated in their ability to undergo condensation reactions to form complex heterocyclic compounds, such as pyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can significantly affect the compound's boiling point, melting point, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stability and crystalline nature of these compounds . Theoretical calculations, such as density functional theory (DFT), provide insights into the electronic structure-property relationships, which are essential for understanding the reactivity and potential applications of these compounds .

Scientific Research Applications

  • It is a type of pyrazole .
  • It has a molecular weight of 124.14 .
  • It is a light-yellow to yellow liquid .
  • It is stored in a refrigerator .

As for the applications of pyrazoles in general, they are known to have various biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

  • It is a type of pyrazole .
  • It has a molecular weight of 124.14 .
  • It is a light-yellow to yellow liquid .
  • It is stored in a refrigerator .

As for the applications of pyrazoles in general, they are known to have various biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Safety And Hazards

1-Ethyl-1H-pyrazole-4-carbaldehyde is classified as a warning hazard according to GHS07. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

properties

IUPAC Name

1-ethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-4-6(5-9)3-7-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSDESWKSPAALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374547
Record name 1-Ethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-pyrazole-4-carbaldehyde

CAS RN

304903-10-4
Record name 1-Ethyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304903-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-pyrazole-4-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HH Fahmy, AM Srour, MA Ismail, MA Khater… - Research on Chemical …, 2016 - Springer
… in DMF at room temperature in the presence of anhydrous potassium carbonate to give the corresponding N–alkylated analog 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1 …
Number of citations: 13 link.springer.com
AM Srour, HH Fahmy, MA Khater, ES Zarie… - Journal of Molecular …, 2022 - Elsevier
… Starting from the precursors 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (1) and 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde (2), a variety of trisubstituted pyrazole …
Number of citations: 7 www.sciencedirect.com
AM Srour, HH Fahmy, MA Khater… - Monatshefte für Chemie …, 2018 - Springer
… A mixture of 1.40 g 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde (1, 5 mmol) and 0.33 g malononitrile (5 mmol) was stirred for 4 h with catalytic amount of TEA in 10 cm 3 …
Number of citations: 6 link.springer.com
VY Mortikov, LA Rodinovskaya, AE Fedorov… - Russian Chemical …, 2014 - Springer
Formylation of pyrazole and 2,5-dimethylpyrazole gave a number of pyrazole-containing aldehydes, which can be used to obtain chromenes, tetrahydrochromenes, 1,4-dihydropyrano[2,…
Number of citations: 2 link.springer.com
VI Ovcharenko, SV Fokin, GV Romanenko… - Journal of Structural …, 2002 - Springer
… 1-Ethyl-1H-pyrazole-4-carbaldehyde. This compound was synthesized by a procedure similar to the one described in [10]. POCl3 (5.6 ml, 60 mmole) was added with stirring at 1-10C to …
Number of citations: 83 link.springer.com
NY Kuznetsov, VN Khrustalev, TV Strelkova… - Tetrahedron …, 2014 - Elsevier
… A solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (1.20 g, 9.67 mmol), (R)-2-methyl-2-propanesulfinamide (1.28 g, 10.63 mmol), and Ti(OiPr) 4 (14.2 g, 15 mL, 50 mmol) in THF (30 mL) …
Number of citations: 15 www.sciencedirect.com
W Wang, L Xiong, Y Li, Z Song, D Sun, H Li… - Bioorganic & Medicinal …, 2022 - Elsevier
As our ongoing work on lathyrane diterpenoid derivatization, three series of lathyrane diterpenoid derivatives were designed and synthesized based combination principles, including …
Number of citations: 10 www.sciencedirect.com
EV Tretyakov, SE Tolstikov, AO Suvorova… - Inorganic …, 2012 - ACS Publications
… A 1.7 M solution of t BuLi in pentane (8 mL, 13.6 mmol) was added dropwise to the vigorously stirred solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (3b) (1.5 g, 12.1 mmol) in THF (25 …
Number of citations: 43 pubs.acs.org
EV Tret'yakov, GV Romanenko… - Russian Journal of …, 2007 - researchgate.net
… quinone dioxime [6] (200 mg, 1.45 mmol), 1-ethyl-1Hpyrazole-4-carbaldehyde [7] (200 mg, 1.61 mmol), and H2SO4 (20 mg, 0.20 mmol) in EtOH (15 ml) was refluxed with stirring for 7 …
Number of citations: 3 www.researchgate.net

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